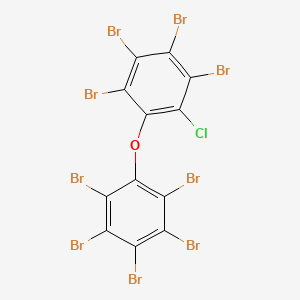
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene is a highly brominated compound with the molecular formula C12HBr9OCl and a molecular weight of 880.27 g/mol . This compound is part of the diphenyl ether family and is primarily used as a flame retardant . Its structure consists of a benzene ring substituted with multiple bromine atoms and a chlorophenoxy group, making it highly effective in preventing the spread of fire.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene typically involves the bromination of diphenyl ether derivatives. The process includes:
Bromination of Diphenyl Ether: The initial step involves the bromination of diphenyl ether using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction is carried out under controlled conditions to ensure selective bromination.
Chlorination: The chlorination of the brominated diphenyl ether is achieved using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the bromination and chlorination reactions. These reactors are equipped with temperature and pressure control systems to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted diphenyl ethers and their derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene has several scientific research applications:
Flame Retardants: It is widely used in the production of flame-retardant materials, including plastics, textiles, and electronic components.
Environmental Studies: The compound is studied for its environmental impact, particularly its persistence and bioaccumulation in ecosystems.
Toxicology: Research is conducted to understand its toxicological effects on human health and wildlife.
Material Science: It is used in the development of advanced materials with enhanced fire resistance properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene involves:
Flame Retardancy: The compound acts by releasing bromine radicals when exposed to high temperatures.
Molecular Targets and Pathways: The bromine radicals target the free radicals generated during combustion, disrupting the chain reaction of fire propagation.
Comparación Con Compuestos Similares
Similar Compounds
Decabromodiphenyl Ether (DBDPE): Another highly brominated flame retardant with similar applications.
Hexabromocyclododecane (HBCD): Used in polystyrene foam insulation.
Tetrabromobisphenol A (TBBPA): Commonly used in printed circuit boards.
Uniqueness
1,2,3,4,5-Pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene is unique due to its high bromine content and the presence of a chlorophenoxy group, which enhances its flame-retardant properties compared to other similar compounds .
Propiedades
Número CAS |
66169-94-6 |
|---|---|
Fórmula molecular |
C12Br9ClO |
Peso molecular |
914.7 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromo-6-chlorophenoxy)benzene |
InChI |
InChI=1S/C12Br9ClO/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 |
Clave InChI |
CGDPHKYXPOWBAY-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Cl)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


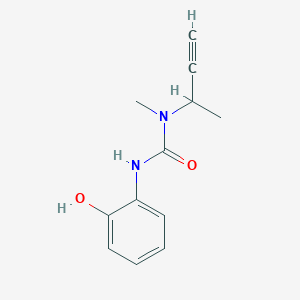
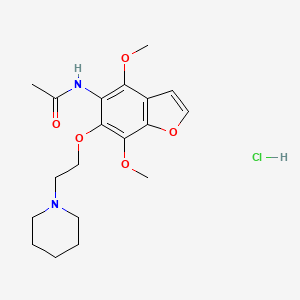
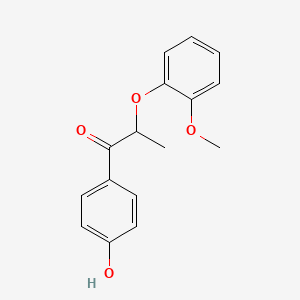

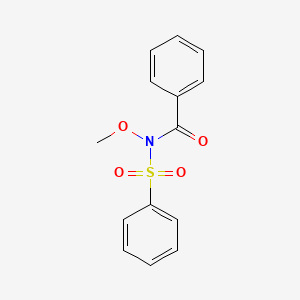
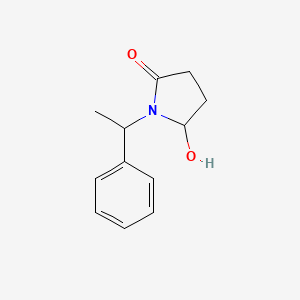
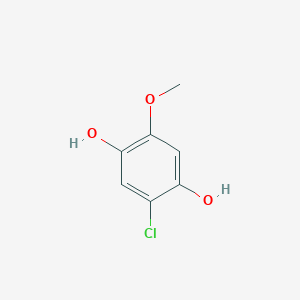

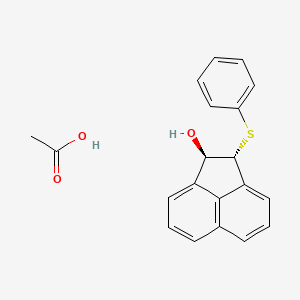
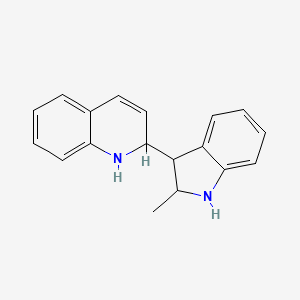
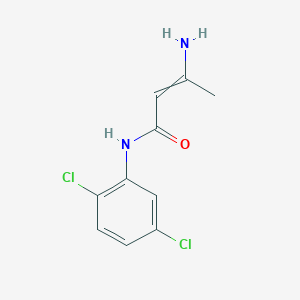
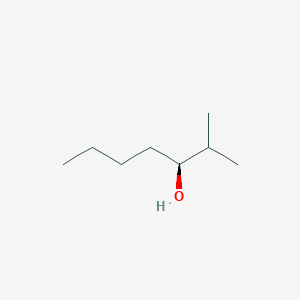
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
